1,2-Bis(2,4,6-tribromophenoxy)ethane
Overview
Description
1,2-Bis(2,4,6-tribromophenoxy)ethane, commonly referred to as BTBPE, is a brominated flame retardant that has gained prominence due to restrictions on polybrominated diphenyl ethers (PBDEs). It is used to enhance fire resistance in various materials, particularly plastics .
Synthesis Analysis
While the provided papers do not detail the synthesis of BTBPE, they do discuss the synthesis of structurally related compounds. For instance, the synthesis of 1,2-bis(1,5,9-triazacyclododecyl)ethane demonstrates the importance of linker length in bis(alkylating) reagents, which could be relevant to the synthesis of BTBPE . Additionally, oxidative coupling has been used to synthesize related ligands, suggesting potential synthetic pathways for BTBPE .
Molecular Structure Analysis
The molecular structure of BTBPE and its derivatives is influenced by the flexible nature of the ethane spacer group, which allows for various conformations in the crystalline state. This flexibility has been examined through single crystal X-ray data and computational chemistry .
Chemical Reactions Analysis
BTBPE undergoes thermal decomposition, leading to a variety of products depending on the conditions. At lower temperatures, it primarily evaporates, while at higher temperatures, it can decompose into tribromophenol, vinyl tribromophenyl ether, hydrogen bromide, ethylene bromide, and other polybrominated compounds . The oxidation reactivity of BTBPE by cytochrome P450 enzymes has also been studied, revealing that alkyl hydrogen abstraction can lead to bis(2,4,6-tribromophenoxy)ethanol and potentially neurotoxic 2,4,6-tribromophenol .
Physical and Chemical Properties Analysis
The physical and chemical properties of BTBPE are closely related to its behavior during thermal decomposition and its interaction with biological systems. The decomposition behavior has been studied using high-resolution thermogravimetry and differential scanning calorimetry, which provide insights into its stability and the conditions under which it breaks down . The interaction with cytochrome P450 enzymes suggests that BTBPE can be metabolized in living organisms, leading to various oxidation products .
Scientific Research Applications
Occurrence and Environmental Impact
1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE) is a novel brominated flame retardant (NBFR) found in various environments, including indoor air, dust, and consumer goods. Studies have highlighted its widespread application and the necessity for more research on its environmental fate and toxicity. Notably, high concentrations of BTBPE have been frequently reported, raising concerns about its impact on indoor environments and potential health risks (Zuiderveen, Slootweg, & de Boer, 2020).
Thermal Decomposition
Research has explored the thermal decomposition of BTBPE, which is crucial for understanding its behavior under high-temperature conditions. One study detailed the mechanisms pertinent to its thermal decomposition, shedding light on its stability and potential breakdown products (Altarawneh & Dlugogorski, 2014).
Atmospheric Presence and Reaction Mechanism
The presence of BTBPE in the atmosphere has been documented, with particular emphasis on its detection in the Great Lakes region. This research underscores the significance of monitoring the environmental distribution of such flame retardants (Ma, Venier, & Hites, 2012). Additionally, studies have delved into the chemical reaction mechanisms of BTBPE in the atmosphere, specifically its interactions with OH radicals, which are vital for understanding its environmental persistence and potential toxicity (Yu et al., 2017).
Metabolic Pathways
The metabolism of BTBPE in biological systems, such as in male Sprague-Dawley rats, has been investigated to understand its tissue disposition and excretion. This research is critical for assessing the potential health impacts of BTBPE exposure (Hakk, Larsen, & Bowers, 2004).
Role in Flame Retardancy
BTBPE's application as a flame retardant, especially in combination with other compounds, has been studied to enhance the flame retardancy and reduce smoke emission in materials like acrylonitrile-butadiene-styrene copolymer (Petsom et al., 2003).
Formation of By-products
Research has also been conducted on the formation of by-products such as polybrominated dibenzo-p-dioxins (PBDDs) and hydroxylated polybrominated diphenyl ethers (OH-PBDEs) during the synthesis of BTBPE, which is crucial for understanding the full environmental and health impact of its production and use (Ren et al., 2017).
Future Directions
properties
IUPAC Name |
1,3,5-tribromo-2-[2-(2,4,6-tribromophenoxy)ethoxy]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br6O2/c15-7-3-9(17)13(10(18)4-7)21-1-2-22-14-11(19)5-8(16)6-12(14)20/h3-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YATIGPZCMOYEGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OCCOC2=C(C=C(C=C2Br)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br6O2 | |
Record name | 1,2-BIS(2,4,6-TRIBROMOPHENOXY)ETHANE | |
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URL | https://cameochemicals.noaa.gov/chemical/21144 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1024627 | |
Record name | 1,2-Bis(2,4,6-tribromophenoxy)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1024627 | |
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Molecular Weight |
687.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,2-bis(2,4,6-tribromophenoxy)ethane is a white powder. (NTP, 1992), White solid; [HSDB] White to off-white crystalline powder; [MSDSonline] | |
Record name | 1,2-BIS(2,4,6-TRIBROMOPHENOXY)ETHANE | |
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URL | https://cameochemicals.noaa.gov/chemical/21144 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,2-Bis(2,4,6-tribromophenoxy)ethane | |
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Solubility |
Insoluble at 66 °F) (NTP, 1992), Insoluble in water (<1 mg/mL at 19 °C), DMSO: Insoluble (<1 mg/mL at 19 °C); 95% ethanol: Insoluble (<1 mg/mL at 19 °C) | |
Record name | 1,2-BIS(2,4,6-TRIBROMOPHENOXY)ETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21144 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,2-Bis(2,4,6-tribromophenoxy)ethane | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6099 | |
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Density |
2.58 | |
Record name | 1,2-Bis(2,4,6-tribromophenoxy)ethane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6099 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
1,2-Bis(2,4,6-tribromophenoxy)ethane | |
Color/Form |
Needles from benzene/ethanol, White, crystalline powder | |
CAS RN |
37853-59-1 | |
Record name | 1,2-BIS(2,4,6-TRIBROMOPHENOXY)ETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21144 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,2-Bis(2,4,6-tribromophenoxy)ethane | |
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Record name | 1,2-Bis(2,4,6-tribromophenoxy)ethane | |
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Record name | Benzene, 1,1'-[1,2-ethanediylbis(oxy)]bis[2,4,6-tribromo- | |
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Record name | 1,2-Bis(2,4,6-tribromophenoxy)ethane | |
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Record name | 1,1'-[ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.794 | |
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Record name | 1,2-BIS(2,4,6-TRIBROMOPHENOXY)ETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | 1,2-Bis(2,4,6-tribromophenoxy)ethane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6099 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
222 °C, Melting point = 224 °C (commercial products are mixtures; the melting point given is for the low end of the range) | |
Record name | 1,2-Bis(2,4,6-tribromophenoxy)ethane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6099 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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